N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines two indole moieties, each substituted with different functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indole-3-ethylamine and 6-fluoro-1H-indole-1-acetic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can be compared with other indole derivatives:
Properties
Molecular Formula |
C20H17ClFN3O |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C20H17ClFN3O/c21-15-2-4-18-17(9-15)14(11-24-18)5-7-23-20(26)12-25-8-6-13-1-3-16(22)10-19(13)25/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
LNWBLCQQMXEZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F |
Origin of Product |
United States |
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